molecular formula C19H19N3O4S B2794516 N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260993-45-0

N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2794516
CAS RN: 1260993-45-0
M. Wt: 385.44
InChI Key: MAUWRABUSKPYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Synthesis The antitumor activity of thieno[3,2-d]pyrimidine derivatives, closely related to the specified compound, has been extensively studied. A variety of these derivatives have shown potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The synthesis of these compounds involves complex chemical pathways that introduce different functional groups to enhance their biological activity. For instance, compounds with specific substituents have demonstrated near-equivalent activity to doxorubicin, a standard chemotherapy drug, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Structural and Computational Investigations The structural and computational analysis of thieno[3,2-d]pyrimidine derivatives offers insights into their molecular architecture and interaction mechanisms. For instance, the synthesis and crystal structure analysis of a novel hydrazone-containing thieno[3,2-d]pyrimidine derivative reveal the significance of intermolecular interactions within the crystal lattice. These studies also involve computational investigations such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) analyses to understand the reactivity and stability of the compounds (Altowyan et al., 2023).

Antimicrobial Properties In addition to their antitumor potential, certain thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial properties. These compounds have been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The synthesis of these derivatives often involves the incorporation of sulfonamide groups or other functional moieties that enhance their antimicrobial efficacy. This underscores the versatility of thieno[3,2-d]pyrimidine derivatives in addressing both cancerous and infectious diseases (Hafez, El-Gazzar, & Zaki, 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-8-21-18(25)17-15(7-9-27-17)22(19(21)26)11-16(24)20-14-6-4-5-13(10-14)12(2)23/h4-7,9-10,17H,3,8,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUKXELVEDQAFL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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